2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic Acid
Description
2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid is a chemical compound with the molecular formula C17H13NO3. It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)15-10-18-16(21-15)13-4-2-3-5-14(13)17(19)20/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDXXCCWUXBCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331216 | |
| Record name | 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676311 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88877-88-7 | |
| Record name | 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid typically involves the formation of the oxazole ring followed by the introduction of the benzoic acid moiety. One common method involves the cyclization of an appropriate precursor, such as a 2-aminobenzonitrile derivative, with a suitable aldehyde under acidic conditions to form the oxazole ring. The resulting intermediate is then subjected to further reactions to introduce the benzoic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally benign reagents and solvents is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid groups, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]benzoic acid
- 2-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]benzoic acid
- 2-[5-(4-nitrophenyl)-1,3-oxazol-2-yl]benzoic acid
Uniqueness
2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that have different substituents on the phenyl ring .
Biological Activity
2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid, a compound with the molecular formula C17H13NO3, has garnered attention for its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Weight : 279.3 g/mol
- IUPAC Name : this compound
- Structural Formula :
Biological Activity Overview
Research into the biological activity of this compound has revealed a range of effects across different biological systems. The compound has been studied for its potential as an anti-inflammatory agent, as well as its effects on various cellular pathways.
Key Findings from Research Studies
-
Anti-inflammatory Activity :
- In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases.
- Proteasome and Autophagy Pathways :
- Cytotoxicity and Antiproliferative Effects :
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity :
- Modulation of Cell Signaling Pathways :
Data Table: Biological Activities
| Activity Type | Assay Method | Concentration Tested | Result |
|---|---|---|---|
| Anti-inflammatory | Cytokine assay | 5 μM | Significant inhibition |
| Proteasome activity | Cell-based assay | 5 μM | Enhanced activity |
| Cytotoxicity | Cell viability assay | 10 μg/mL | Low cytotoxicity observed |
Case Study 1: Evaluation in Cancer Cell Lines
A detailed evaluation was conducted using Hep-G2 and A2058 cancer cell lines. The study found that treatment with the compound resulted in minimal growth inhibition (less than 5% at 10 μg/mL), indicating that it does not exert significant cytotoxic effects on normal cells while potentially offering therapeutic benefits against cancerous cells .
Case Study 2: In Silico Studies
In silico modeling has supported the hypothesis that this compound interacts with specific cellular targets involved in inflammation and apoptosis. These findings suggest a rational basis for its use in drug development aimed at treating inflammatory diseases or cancers .
Q & A
Q. What are the recommended synthetic routes for 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic Acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Oxazole ring formation : Condensation of substituted benzoyl chloride with methyl isocyanoacetate under basic conditions (e.g., K₂CO₃) to form the oxazole core.
Coupling with benzoic acid : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the benzoic acid moiety.
Optimization involves monitoring intermediates via HPLC and TLC (as in ) and adjusting catalysts (e.g., Pd/C for hydrogenation). Reaction kinetics can be studied using ¹H NMR to track intermediate formation .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography (e.g., as used for azalactones in ) resolves the oxazole-benzoic acid dihedral angle, confirming planar geometry.
- FTIR verifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and oxazole C=N bonds (1650 cm⁻¹).
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₇H₁₃NO₃: 279.09 g/mol).
- ¹³C NMR distinguishes aromatic carbons (δ 110–160 ppm) and oxazole ring signals .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s bioactivity and binding mechanisms?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies).
- DFT calculations (B3LYP/6-31G*) optimize geometry and calculate HOMO-LUMO gaps to predict reactivity.
- MD simulations (AMBER or GROMACS) assess stability in aqueous or lipid membranes, critical for drug delivery studies.
Contradictions in predicted vs. experimental binding affinities may arise from solvent effects or protonation states .
Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ against COX-2 or kinases using fluorogenic substrates (e.g., ATPase-Glo™).
- Cell viability assays (MTT or resazurin) screen for cytotoxicity in cancer lines (e.g., HeLa or MCF-7).
- ROS detection : Use DCFH-DA probes to assess antioxidant activity in macrophage models.
Data normalization requires parallel controls (e.g., DMSO vehicle) and statistical validation (ANOVA, p < 0.05) .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Variable temperature NMR resolves signal splitting caused by conformational exchange.
- 2D NMR (COSY, HSQC) clarifies ambiguous proton-carbon correlations, particularly for overlapping aromatic signals.
- Crystallographic refinement (e.g., SHELXL) corrects for disorder in the oxazole-methylphenyl group, as seen in similar compounds ().
Discrepancies may arise from tautomerism or polymorphism, requiring complementary techniques like PXRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
